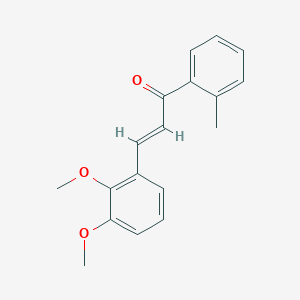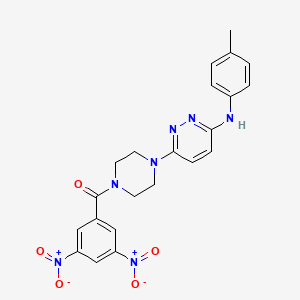
(3,5-Dinitrophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3,5-Dinitrophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a pyridazin-3-yl group, a piperazin-1-yl group, and a 3,5-dinitrophenyl group . The exact properties and uses of this compound would depend on its specific structure and the context in which it is used.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Similar compounds have been shown to undergo reactions such as cycloaddition .Scientific Research Applications
Herbicide Action Mechanisms
Compounds structurally related to pyridazinones, such as substituted pyridazinone herbicides, have been explored for their herbicidal activity, inhibiting photosynthesis and the Hill reaction in plants. These studies suggest potential agricultural applications in controlling weed growth, emphasizing the importance of structural modifications to enhance herbicidal properties and reduce metabolic detoxification in plants (Hilton et al., 1969).
Anticancer Activity
Research on O-arylated diazeniumdiolates indicates promising anticancer activities across various cancer types, including prostate cancer and leukemia. These compounds, designed to release cytotoxic nitric oxide upon activation by glutathione-S-transferase, highlight the therapeutic potential of structurally complex molecules in oncology, suggesting a role for similar compounds in cancer treatment research (Keefer, 2010).
Antituberculosis and Anticancer Properties
Studies on derivatives of piperazin-1-yl methanone reveal significant antituberculosis and anticancer activities, underlining the chemical framework's utility in developing treatments for these diseases. Such research underscores the compound's potential as a basis for synthesizing therapeutic agents (Mallikarjuna et al., 2014).
Genotoxicity and Agonist Properties
The study of genotoxicity and agonist properties in related compounds provides insights into the molecular interactions and metabolic pathways influencing therapeutic and toxicological outcomes. These findings contribute to a deeper understanding of how structural features impact biological activity, aiding in the design of safer and more effective drugs (Kalgutkar et al., 2007).
Antinociceptive Agents
Compounds with arylpiperazinyl substructures, similar to those in the query compound, have shown potent antinociceptive properties, suggesting potential applications in pain management. This research area offers promising directions for developing new analgesics based on molecular modifications to enhance efficacy and safety (Giovannoni et al., 2003).
Mechanism of Action
properties
IUPAC Name |
(3,5-dinitrophenyl)-[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O5/c1-15-2-4-17(5-3-15)23-20-6-7-21(25-24-20)26-8-10-27(11-9-26)22(30)16-12-18(28(31)32)14-19(13-16)29(33)34/h2-7,12-14H,8-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONASMKIQUAXLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


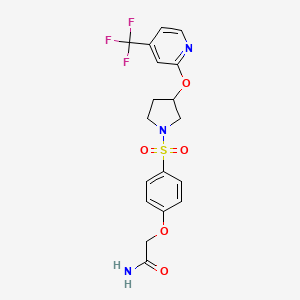
![N-(2,4-difluorophenyl)-2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2665305.png)
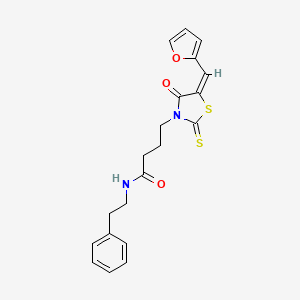
![4-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2665309.png)
![7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B2665311.png)
![2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid](/img/structure/B2665312.png)

![(E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2665315.png)
![2-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2665318.png)
![(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone](/img/structure/B2665319.png)
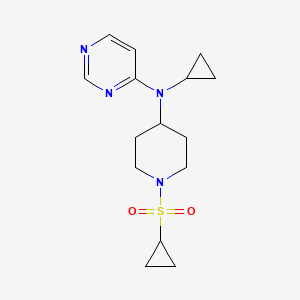
![N-cyclohexyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2665322.png)
